molecular formula C32H52O4 B12430438 Dimethoxycucurbita-6,23-dien-3-ol

Dimethoxycucurbita-6,23-dien-3-ol

Cat. No.: B12430438
M. Wt: 500.8 g/mol
InChI Key: PCHCXXYKHCXPSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,19-Epoxy-19,25-dimethoxycucurbita-6,23-dien-3-ol: is a naturally occurring compound belonging to the cucurbitane family. It is characterized by its unique structure, which includes an epoxy group and methoxy groups at specific positions on the cucurbitane skeleton. This compound is often isolated from plants in the Cucurbitaceae family, such as Momordica charantia (bitter melon). It has garnered interest due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,19-Epoxy-19,25-dimethoxycucurbita-6,23-dien-3-ol typically involves multiple steps, starting from simpler precursors. One common approach is the modification of cucurbitane derivatives through selective oxidation, epoxidation, and methylation reactions. The key steps include:

    Oxidation: The precursor cucurbitane derivative is oxidized to introduce the necessary functional groups.

    Methylation: The final step involves methylation of the hydroxyl groups using reagents like methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of 5,19-Epoxy-19,25-dimethoxycucurbita-6,23-dien-3-ol may involve large-scale extraction from natural sources, followed by purification using chromatographic techniques. Alternatively, synthetic routes can be optimized for scalability, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5,19-Epoxy-19,25-dimethoxycucurbita-6,23-dien-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the epoxy group to a diol or other functional groups.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like thiols or amines can be used in the presence of a base to substitute the methoxy groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce diols or alcohols.

Scientific Research Applications

5,19-Epoxy-19,25-dimethoxycucurbita-6,23-dien-3-ol has several scientific research applications:

    Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of cucurbitane derivatives.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including diabetes and cancer.

    Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of 5,19-Epoxy-19,25-dimethoxycucurbita-6,23-dien-3-ol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular signaling pathways.

    Pathways Involved: It can modulate pathways related to inflammation, oxidative stress, and cell proliferation, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    5,19-Epoxy-19,25-dihydroxycucurbita-6,23-dien-3-ol: Similar structure but with hydroxyl groups instead of methoxy groups.

    5,19-Epoxy-19,25-dimethoxycucurbita-6,23-dien-3-one: Similar structure but with a ketone group instead of a hydroxyl group.

Uniqueness

5,19-Epoxy-19,25-dimethoxycucurbita-6,23-dien-3-ol is unique due to its specific combination of functional groups, which contribute to its distinct chemical and biological properties. The presence of both epoxy and methoxy groups enhances its reactivity and potential for diverse applications.

Properties

Molecular Formula

C32H52O4

Molecular Weight

500.8 g/mol

IUPAC Name

19-methoxy-8-(6-methoxy-6-methylhept-4-en-2-yl)-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-ol

InChI

InChI=1S/C32H52O4/c1-21(11-10-16-27(2,3)35-9)22-14-17-30(7)23-15-18-32-24(12-13-25(33)28(32,4)5)31(23,26(34-8)36-32)20-19-29(22,30)6/h10,15-16,18,21-26,33H,11-14,17,19-20H2,1-9H3

InChI Key

PCHCXXYKHCXPSQ-UHFFFAOYSA-N

Canonical SMILES

CC(CC=CC(C)(C)OC)C1CCC2(C1(CCC34C2C=CC5(C3CCC(C5(C)C)O)OC4OC)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.